Benfotiamine

Catalog No.
S520755
CAS No.
22457-89-2
M.F
C19H23N4O6PS
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benfotiamine

CAS Number

22457-89-2

Product Name

Benfotiamine

IUPAC Name

S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate

Molecular Formula

C19H23N4O6PS

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)

InChI Key

BTNNPSLJPBRMLZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

Solubility

Soluble in DMSO, not in water

Synonyms

BRN-0771326; BTMP; CB-8088; CB8088; CB 8088; Berdi; Betivina; Biotamin; Benfotiamine; S-benzoylthiamine O-monophosphate.

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C

Description

The exact mass of the compound Benfotiamine is 466.1076 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diabetes and Diabetic Complications

One of the most studied areas of benfotiamine research concerns its potential benefits for diabetic neuropathy, a common complication of diabetes characterized by nerve damage and pain. Some early studies suggest that benfotiamine supplementation, alone or combined with other B vitamins, may alleviate symptoms of neuropathy in patients with type 1 or type 2 diabetes WebMD: What Is Benfotiamine? Benefits, Uses, and More: . However, these studies were small and short-term, requiring larger and longer-lasting investigations for conclusive evidence. Additionally, research on the effect of benfotiamine on other diabetic complications like heart failure, kidney disease, and eye damage remains inconclusive.

Neurodegenerative Disorders

Another area of exploration for benfotiamine is its potential role in neurodegenerative diseases like Alzheimer's disease. The rationale behind this research stems from the involvement of thiamine in nerve function and the possibility that low thiamine levels might contribute to the disease process. The National Institute on Aging funded a pilot study to examine whether benfotiamine could slow down cognitive decline in individuals with mild Alzheimer's disease WebMD: What Is Benfotiamine? Benefits, Uses, and More: . While the results are yet to be published, further research is needed to determine the efficacy of benfotiamine in managing Alzheimer's disease.

Alcohol Dependence

Chronic alcohol consumption can lead to thiamine deficiency, potentially contributing to various health problems. Studies are investigating whether benfotiamine supplementation could be beneficial for individuals with alcohol dependence. Research suggests a possible role for benfotiamine in mitigating the negative effects of alcohol on the nervous system WebMD: What Is Benfotiamine? Benefits, Uses, and More: . However, more research is required to solidify these findings and determine the optimal dosage and treatment regimen.

Benfotiamine is a synthetic derivative of thiamine, also known as vitamin B1, specifically classified as S-benzoylthiamine O-monophosphate. It is characterized by its lipid-soluble properties, which enhance its bioavailability compared to thiamine. Developed in the late 1950s in Japan, benfotiamine is primarily used to address diabetic sensorimotor polyneuropathy and other conditions related to thiamine deficiency. Its chemical formula is C₁₉H₂₃N₄O₆PS, with a molar mass of 466.45 g/mol .

Benfotiamine's mechanism of action is still under investigation, but its potential benefits are likely linked to several factors:

  • Increased thiamine levels: By converting to thiamine in the body, benfotiamine may help address thiamine deficiency or low levels associated with certain health conditions [].
  • Antioxidant and anti-inflammatory properties: Studies suggest benfotiamine might have antioxidant and anti-inflammatory effects, which could be beneficial in diabetic neuropathy and other conditions [, ].
  • Interaction with Advanced Glycation End Products (AGEs): Benfotiamine may modulate AGEs, protein or lipid structures linked to diabetic complications [].

More research is needed to fully understand the specific mechanisms by which benfotiamine exerts its effects.

Benfotiamine is generally considered safe with minimal side effects reported in clinical trials at studied doses []. However, high doses might cause mild gastrointestinal issues like nausea or diarrhea [].

Benfotiamine undergoes several chemical transformations in the body. Upon oral administration, it is dephosphorylated by alkaline phosphatases in the intestine to form S-benzoylthiamine, which is lipophilic and can easily cross cell membranes. This compound is further hydrolyzed in the liver to produce free thiamine. The increased lipid solubility allows for enhanced absorption and higher concentrations of thiamine in tissues such as muscle, brain, liver, and kidneys .

Benfotiamine exhibits various biological activities that are beneficial for metabolic health. It acts primarily through increasing transketolase activity, an enzyme critical for glucose metabolism. This action helps mitigate oxidative stress and inflammation associated with diabetic complications. Studies suggest that benfotiamine can improve neuropathic symptoms and may have neuroprotective effects against conditions like Alzheimer's disease by enhancing thiamine diphosphate levels, a vital cofactor for several metabolic enzymes .

The synthesis of benfotiamine involves several steps that can be carried out on both laboratory and larger scales. The process typically starts with thiamine and involves acylation reactions to introduce the benzoyl group, followed by phosphorylation steps. Recent studies have focused on optimizing these reactions for efficiency and yield, ensuring that high-purity benfotiamine can be produced consistently .

Benfotiamine is primarily used in clinical settings to treat diabetic neuropathy and other conditions linked to thiamine deficiency. It has been marketed under various brand names such as Milgamma and Benfogamma. Research has indicated its potential benefits in managing symptoms of diabetes-related complications and possibly improving cognitive function in neurodegenerative diseases . Additionally, it has been explored for use in combination therapies with other vitamins to enhance therapeutic outcomes .

Benfotiamine shares similarities with several compounds derived from thiamine or related to vitamin B complexes. Below is a comparison highlighting its uniqueness:

CompoundDescriptionKey Differences
ThiamineWater-soluble vitamin B1 essential for energy metabolismLess bioavailable than benfotiamine
S-ThiolythiamineA lipid-soluble thiamine derivativeSimilar absorption but less studied
AllithiamineAnother lipid-soluble analog of thiamineDifferent acyl group; less common
Thiamine DisulfideA disulfide derivative of thiamineDifferent pharmacokinetics
PyridoxalActive form of vitamin B6Different role in metabolism

Benfotiamine's unique lipid solubility allows it to penetrate cell membranes more effectively than traditional thiamine supplements, making it particularly useful for targeting peripheral tissues affected by diabetic complications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

466.10759264 g/mol

Monoisotopic Mass

466.10759264 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y92OUS2H9B

MeSH Pharmacological Classification

Adjuvants, Immunologic

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11D - Vitamin b1, plain and in combination with vitamin b6 and b12
A11DA - Vitamin b1, plain
A11DA03 - Benfotiamine

Other CAS

22457-89-2

Wikipedia

Benfotiamine

Dates

Modify: 2023-08-15
1: Bozic I, Savic D, Stevanovic I, Pekovic S, Nedeljkovic N, Lavrnja I. Benfotiamine upregulates antioxidative system in activated BV-2 microglia cells. Front Cell Neurosci. 2015 Sep 4;9:351. doi: 10.3389/fncel.2015.00351. eCollection 2015. PubMed PMID: 26388737; PubMed Central PMCID: PMC4559599.
2: Zhu Z, Varadi G, Carter SG. Pharmacokinetics of the transdermal delivery of benfotiamine. Acta Diabetol. 2016 Apr;53(2):317-22. doi: 10.1007/s00592-015-0776-2. Epub 2015 Jul 4. PubMed PMID: 26141141.
3: Manzardo AM, Pendleton T, Poje A, Penick EC, Butler MG. Change in psychiatric symptomatology after benfotiamine treatment in males is related to lifetime alcoholism severity. Drug Alcohol Depend. 2015 Jul 1;152:257-63. doi: 10.1016/j.drugalcdep.2015.03.032. Epub 2015 Apr 8. PubMed PMID: 25908323; PubMed Central PMCID: PMC4550087.
4: Sugimori N, Espinoza JL, Trung LQ, Takami A, Kondo Y, An DT, Sasaki M, Wakayama T, Nakao S. Paraptosis cell death induction by the thiamine analog benfotiamine in leukemia cells. PLoS One. 2015 Apr 7;10(4):e0120709. doi: 10.1371/journal.pone.0120709. eCollection 2015. PubMed PMID: 25849583; PubMed Central PMCID: PMC4388699.
5: Müller-Krebs S, Nissle K, Tsobaneli J, Zeier M, Kihm LP, Kender Z, Fleming T, Nawroth PP, Reiser J, Schwenger V. Effect of benfotiamine in podocyte damage induced by peritoneal dialysis fluid. Front Med (Lausanne). 2015 Mar 10;2:10. doi: 10.3389/fmed.2015.00010. eCollection 2015. PubMed PMID: 25806370; PubMed Central PMCID: PMC4354337.
6: Bozic I, Savic D, Laketa D, Bjelobaba I, Milenkovic I, Pekovic S, Nedeljkovic N, Lavrnja I. Benfotiamine attenuates inflammatory response in LPS stimulated BV-2 microglia. PLoS One. 2015 Feb 19;10(2):e0118372. doi: 10.1371/journal.pone.0118372. eCollection 2015. PubMed PMID: 25695433; PubMed Central PMCID: PMC4335016.
7: Hegazy MA, Abdelwahab NS, Fayed AS. A novel spectral resolution and simultaneous determination of multicomponent mixture of Vitamins B1, B6, B12, Benfotiamine and Diclofenac in tablets and capsules by derivative and MCR-ALS. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Apr 5;140:524-33. doi: 10.1016/j.saa.2014.12.108. Epub 2015 Jan 20. PubMed PMID: 25645231.
8: Jung KH, Lee JH, Park JW, Paik JY, Quach CH, Lee EJ, Lee KH. Annexin V imaging detects diabetes-accelerated apoptosis and monitors the efficacy of benfotiamine treatment in ischemic limbs of mice. Mol Imaging. 2014;13:1-7. PubMed PMID: 24824853.
9: Nacitarhan C, Minareci E, Sadan G. The effect of benfotiamine on mu-opioid receptor mediated antinociception in experimental diabetes. Exp Clin Endocrinol Diabetes. 2014 Mar;122(3):173-8. doi: 10.1055/s-0033-1363977. Epub 2014 Mar 18. PubMed PMID: 24643695.
10: Sergienko VA, Segin VB, Samir A, Sergienko AA. [The effect of long-chain polyunsaturated higher ω-3 fatty acids, benfotiamine and α-lipoic acid on the lipid metabolism in patients with diabetes mellitus type 2 and cardiovascular autonomic neuropathy]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(11):54-8. Russian. PubMed PMID: 24429949.
11: Xie F, Cheng Z, Li S, Liu X, Guo X, Yu P, Gu Z. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to thiamine hydrochloride. J Clin Pharmacol. 2014 Jun;54(6):688-95. doi: 10.1002/jcph.261. Epub 2014 Jan 22. PubMed PMID: 24399744.
12: Manzardo AM, He J, Poje A, Penick EC, Campbell J, Butler MG. Double-blind, randomized placebo-controlled clinical trial of benfotiamine for severe alcohol dependence. Drug Alcohol Depend. 2013 Dec 1;133(2):562-70. doi: 10.1016/j.drugalcdep.2013.07.035. Epub 2013 Aug 11. PubMed PMID: 23992649; PubMed Central PMCID: PMC3818307.
13: Stirban A, Pop A, Fischer A, Heckermann S, Tschoepe D. Variability of skin autofluorescence measurement over 6 and 12 weeks and the influence of benfotiamine treatment. Diabetes Technol Ther. 2013 Sep;15(9):733-7. doi: 10.1089/dia.2013.0103. Epub 2013 Aug 21. PubMed PMID: 23964994.
14: Kousar S, Sheikh MA, Asghar M. Antiglycation activity of thiamin-HCl and benfotiamine in diabetic condition. J Pak Med Assoc. 2012 Oct;62(10):1033-8. PubMed PMID: 23866441.
15: Harisa GI. Benfotiamine enhances antioxidant defenses and protects against cisplatin-induced DNA damage in nephrotoxic rats. J Biochem Mol Toxicol. 2013 Aug;27(8):398-405. doi: 10.1002/jbt.21501. Epub 2013 May 28. PubMed PMID: 23716490.
16: Stirban A, Pop A, Tschoepe D. A randomized, double-blind, crossover, placebo-controlled trial of 6 weeks benfotiamine treatment on postprandial vascular function and variables of autonomic nerve function in Type 2 diabetes. Diabet Med. 2013 Oct;30(10):1204-8. doi: 10.1111/dme.12240. Epub 2013 Jun 12. PubMed PMID: 23701274.
17: Portari GV, Vannucchi H, Jordao AA Jr. Liver, plasma and erythrocyte levels of thiamine and its phosphate esters in rats with acute ethanol intoxication: a comparison of thiamine and benfotiamine administration. Eur J Pharm Sci. 2013 Mar 12;48(4-5):799-802. doi: 10.1016/j.ejps.2013.01.010. Epub 2013 Jan 29. PubMed PMID: 23369791.
18: Hurt JK, Coleman JL, Fitzpatrick BJ, Taylor-Blake B, Bridges AS, Vihko P, Zylka MJ. Prostatic acid phosphatase is required for the antinociceptive effects of thiamine and benfotiamine. PLoS One. 2012;7(10):e48562. doi: 10.1371/journal.pone.0048562. Epub 2012 Oct 31. PubMed PMID: 23119057; PubMed Central PMCID: PMC3485352.
19: Ziegler D, Tesfaye S, Kempler P. Comment on: Fraser et al. The effects of long-term oral benfotiamine supplementation on peripheral nerve function and inflammatory markers in patients with type 1 diabetes: a 24-month, double-blind, randomized, placebo-controlled trial. Diabetes Care 2012;35:1095-1097. Diabetes Care. 2012 Nov;35(11):e79; author reply e80. doi: 10.2337/dc12-0817. PubMed PMID: 23093690; PubMed Central PMCID: PMC3476903.
20: Stirban A, Nandrean S, Kirana S, Götting C, Veresiu IA, Tschoepe D. Benfotiamine counteracts smoking-induced vascular dysfunction in healthy smokers. Int J Vasc Med. 2012;2012:968761. doi: 10.1155/2012/968761. Epub 2012 Oct 3. PubMed PMID: 23091724; PubMed Central PMCID: PMC3471443.

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